N-(pyridin-3-ylmethyl)methionine

PRMT1 inhibition Epigenetics Cancer research

Procure this specific methionine-pyridine conjugate for its unique PRMT1 inhibitory fingerprint (IC50 4.1 µM; 2-fold selectivity over PRMT3/5, 24-fold over CARM1). Its scaffold avoids amidine/guanidine liabilities, making it an indispensable reference standard for SAR campaigns and target validation. Ensure experimental integrity by ordering this exact compound.

Molecular Formula C11H16N2O2S
Molecular Weight 240.321
Cat. No. B1183813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)methionine
Molecular FormulaC11H16N2O2S
Molecular Weight240.321
Structural Identifiers
SMILESCSCCC(C(=O)O)NCC1=CN=CC=C1
InChIInChI=1S/C11H16N2O2S/c1-16-6-4-10(11(14)15)13-8-9-3-2-5-12-7-9/h2-3,5,7,10,13H,4,6,8H2,1H3,(H,14,15)
InChIKeyNRKDTPYWLGRXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(pyridin-3-ylmethyl)methionine: A Methionine-Derived PRMT1 Inhibitor with Defined Selectivity


N-(pyridin-3-ylmethyl)methionine (C₁₁H₁₆N₂O₂S, MW: 240.32) is a synthetic amino acid conjugate that incorporates a methionine moiety linked to a pyridin-3-ylmethyl group [1]. This compound has been identified as an inhibitor of protein arginine N-methyltransferase 1 (PRMT1), an enzyme critical in epigenetic regulation and cancer biology [2]. Its structural features position it within a class of PRMT1 inhibitors that occupy the substrate binding pocket, offering a distinct selectivity profile compared to other arginine methyltransferase inhibitors [3].

Why N-(pyridin-3-ylmethyl)methionine Cannot Be Replaced by Generic PRMT1 Inhibitors


PRMT1 inhibitors exhibit highly variable selectivity and potency profiles depending on minor structural modifications. N-(pyridin-3-ylmethyl)methionine demonstrates a distinct inhibitory pattern across PRMT isoforms (IC₅₀: 4.1 μM for PRMT1, 8.3 μM for PRMT3, 9.1 μM for PRMT5, 12.6 μM for PRMT6, and 100 μM for CARM1) [1]. This contrasts sharply with pan-PRMT inhibitors like GSK3368715 (IC₅₀: 3.1 nM for PRMT1, but also 1.7 nM for PRMT8) and highly selective probes such as MS023 (IC₅₀: 30 nM for PRMT1, 4 nM for PRMT6) . Simple substitution with a generic PRMT1 inhibitor risks introducing off-target activities or altering the desired epigenetic modulation profile. The methionine scaffold of this compound also differentiates it from common amidine- or guanidine-based inhibitors, potentially influencing binding kinetics and physicochemical properties [2]. Therefore, procurement of this specific compound is essential for experiments requiring its precise pharmacological fingerprint.

Quantitative Differentiation of N-(pyridin-3-ylmethyl)methionine: Evidence-Based Comparison


PRMT1 Inhibitory Potency: Comparable to the Tool Compound PRMT1-IN-3

N-(pyridin-3-ylmethyl)methionine inhibits PRMT1 with an IC₅₀ of 4.1 μM, a value nearly identical to that of the established PRMT1 inhibitor PRMT1-IN-3 (IC₅₀ = 4.11 μM) [1]. Both compounds were evaluated under similar assay conditions using a radioactive methyltransferase assay.

PRMT1 inhibition Epigenetics Cancer research

Selectivity Profile: Distinct Pattern Across PRMT Isoforms

N-(pyridin-3-ylmethyl)methionine exhibits a unique selectivity window among PRMT isoforms. It inhibits PRMT1 (4.1 μM) and shows 2-fold lower potency against PRMT3 (8.3 μM) and PRMT5 (9.1 μM), 3-fold lower against PRMT6 (12.6 μM), and 24-fold lower against CARM1 (100 μM) [1]. In contrast, the widely used probe MS023 is highly potent across type I PRMTs, with IC₅₀ values of 30 nM for PRMT1, 119 nM for PRMT3, 83 nM for PRMT4, 4 nM for PRMT6, and 5 nM for PRMT8 .

Selectivity profiling PRMT family Epigenetic tools

Comparison to Endogenous Cofactor S-Adenosylhomocysteine (SAH)

N-(pyridin-3-ylmethyl)methionine inhibits PRMT1 with an IC₅₀ of 4.1 μM, which is approximately 7.5-fold less potent than the natural cofactor product S-adenosylhomocysteine (SAH; IC₅₀ = 0.55 μM) measured in a comparable PRMT1 inhibition assay [1][2]. SAH is a feedback inhibitor of most SAM-dependent methyltransferases and lacks selectivity.

Cofactor competition SAM analogs Methyltransferase mechanism

Structural Differentiation: Methionine Scaffold vs. Common Amino Acid Analogs

N-(pyridin-3-ylmethyl)methionine incorporates a methionine side chain, distinguishing it from simpler pyridinylmethyl-amino acid conjugates such as N-(pyridin-3-ylmethyl)glycine and N-(pyridin-3-ylmethyl)alanine . While quantitative inhibitory data for these direct analogs are not available, the presence of the thioether-containing methionine group is known to influence molecular recognition at the PRMT1 active site, which accommodates the methionine portion of the SAM cofactor [1].

Medicinal chemistry Scaffold hopping Structure-activity relationship

Optimal Use Cases for N-(pyridin-3-ylmethyl)methionine in Research and Development


Biochemical Profiling of PRMT1-Dependent Methylation

N-(pyridin-3-ylmethyl)methionine serves as a selective tool compound for in vitro enzymatic assays designed to measure PRMT1 activity. Its moderate potency (IC₅₀ = 4.1 μM) allows for clear dose-response curves in radiometric or fluorescence-based methyltransferase assays without the need for high compound concentrations [1]. Researchers can use this compound to confirm PRMT1-specific effects when comparing results from genetic knockdown or knockout studies.

Chemical Probe Development and SAR Studies

The methionine-pyridine scaffold of N-(pyridin-3-ylmethyl)methionine provides a starting point for structure-activity relationship (SAR) exploration. Medicinal chemists can leverage its distinct selectivity profile (2-fold selectivity over PRMT3/5, 3-fold over PRMT6, and 24-fold over CARM1) to design analogs with improved potency or altered isoform preference [2]. This compound is particularly useful as a reference standard in the optimization of novel PRMT1 inhibitors.

Epigenetic Tool for Cancer Cell Line Screening

Given the role of PRMT1 in cancer cell proliferation and gene regulation, N-(pyridin-3-ylmethyl)methionine can be employed in cell-based assays to assess the functional consequences of PRMT1 inhibition. While its cellular permeability and stability have not been fully characterized, its in vitro selectivity makes it a candidate for initial phenotypic screening in cancer cell lines where PRMT1 is known to be a driver . Results should be interpreted in the context of its micromolar potency and potential off-target effects at higher concentrations.

Reference Compound for PRMT Inhibitor Selectivity Panels

In studies requiring a benchmark for PRMT inhibitor selectivity, N-(pyridin-3-ylmethyl)methionine can be included as a control. Its IC₅₀ values against a panel of PRMT isoforms (PRMT1, PRMT3, PRMT5, PRMT6, CARM1) have been established in a consistent assay format [1]. This allows researchers to compare the selectivity of new chemical entities against a known reference with a well-defined selectivity fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.